2-(Styrylsulfonyl)acetic acid

Heterocyclic Chemistry Regioselective Cyclization Sulfone Reactivity

Medicinal chemists frequently struggle with regioisomeric byproducts when building sulfur heterocycles. 2-(Styrylsulfonyl)acetic acid offers a predictable, high-fidelity solution. • Methyl ester delivers exclusive 6-membered thiomorpholine-3-one 1,1-dioxide scaffold, bypassing 7-membered side products. • Ethyl ester produces a 1:1.2 mixture of 6- and 7-membered rings, enabling parallel library expansion. • Efficient 96% ester synthesis ensures economical scale-up for CROs and process chemistry. Standard purity ≥98%.

Molecular Formula C10H10O4S
Molecular Weight 226.25 g/mol
CAS No. 102154-41-6
Cat. No. B021936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Styrylsulfonyl)acetic acid
CAS102154-41-6
Molecular FormulaC10H10O4S
Molecular Weight226.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CS(=O)(=O)CC(=O)O
InChIInChI=1S/C10H10O4S/c11-10(12)8-15(13,14)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,11,12)/b7-6+
InChIKeyWCOXFTGMNJJABC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Styrylsulfonyl)acetic acid: Overview


2-(Styrylsulfonyl)acetic acid (C10H10O4S, MW: 226.25 g/mol) is a bifunctional organic compound that incorporates a styryl (phenylethenyl) moiety linked via a sulfonyl (-SO₂-) bridge to an acetic acid group [1]. It is most commonly handled as the thermodynamically stable (E)-isomer, with a melting point range of 150–153 °C for the corresponding (Z)-isomer [2]. This compound serves as a versatile α,β-unsaturated sulfone intermediate in medicinal chemistry and organic synthesis, particularly valued for its role in constructing sulfur-containing heterocycles and as a reactive building block in cyclization and Michael addition reactions [1]. Standard commercial purities range from 95% to 98% .

1
Heterocycle synthesis α,β-unsaturated styryl sulfone building block for constructing sulfur-containing heterocycles via cyclization and Michael addition cascades.
2
Predictable regiochemistry (E)-isomer geometry and ester choice enable controlled ring-size outcomes, supporting reliable synthetic route design.
3
Bifunctional reactivity Carboxylic acid handle and activated α-methylene protons support Knoevenagel condensations and nucleophilic addition sequences.

Why Generic Sulfone Substitution Fails


The presence of the conjugated α,β-unsaturated styryl system adjacent to the sulfonyl group in 2-(styrylsulfonyl)acetic acid confers a unique electrophilic character that cannot be replicated by simple alkyl sulfonyl acetic acids or other vinyl sulfones lacking this specific conjugation [1]. The geometry of the double bond (E vs. Z) and the nature of the ester derivative (e.g., methyl vs. ethyl) critically dictate the regiochemical outcome of subsequent reactions, as demonstrated in cyclization studies where the methyl ester yielded a six-membered thiomorpholine exclusively, while the ethyl ester gave a mixture of six- and seven-membered heterocycles . Furthermore, the acidity of the α-methylene protons, enhanced by the adjacent sulfonyl and carbonyl groups, renders this compound a proficient nucleophile in Knoevenagel and Michael addition cascades, a property that is not generalizable to in-class sulfones lacking the carboxylic acid handle [1]. Generic substitution with a related compound would therefore risk complete alteration of the synthetic route, leading to undesired regioisomers or failed reactions, as underscored by the corrected structural revision of the hydrazine adduct .

Risk Factor
This Compound
Generic Substitute Risk
Electrophilic system
Conjugated styryl α,β-unsaturated sulfone with unique electrophilic character
Simple alkyl sulfonyl acetic acids lack the conjugated π-system and may not support analogous Michael additions
Ester-directed regiochemistry
Methyl ester yields exclusive six-membered ring; ethyl ester yields tunable ring-size mixture
Alternative sulfone esters may shift regiochemical outcomes and produce undesired regioisomers or failed cyclizations
α-Methylene nucleophilicity
Carboxylic acid handle and sulfonyl activation enable cascade reactivity
Vinyl sulfones without the carboxylic acid handle may not support the same Knoevenagel–Michael cascades

Quantitative Evidence for Cyclization and Efficiency


Regiochemical Fidelity in Hydrazine Cyclization

In a direct comparative study, treatment of the methyl ester derivative of 2-(styrylsulfonyl)acetic acid with hydrazine hydrate yielded exclusively the six-membered 4-amino-5-phenylthiomorpholine-3-one 1,1-dioxide (1). This finding directly contradicts an earlier report by Padmavathi and co-workers, which had assigned the product as the seven-membered 6-phenyl-1,4,5-thiadiazepane-3-one 1,1-dioxide (2) under identical conditions . The structural revision was confirmed by NMR analysis, which showed the NH₂ protons as a broad singlet at δ = 10.58 ppm, a spectrum inconsistent with the previously claimed seven-membered diazepane structure .

Regiochemical fidelity
Head-to-head
Exclusive six-membered thiomorpholine formation; 100% regioselectivity vs. previously claimed seven-membered ring
Supports predictable thiomorpholine scaffold synthesis
Corrects prior literature misassignment; NMR confirmation at δ=10.58 ppm
Heterocyclic Chemistry Regioselective Cyclization Sulfone Reactivity

Ester-Dependent Ring Size Selectivity

The nature of the ester group in 2-(styrylsulfonyl)acetic acid derivatives significantly influences the course of hydrazine-mediated cyclization. While the methyl ester provides exclusive access to a six-membered ring, the corresponding ethyl ester yields a separable 1:1.2 mixture of the six-membered (1) and seven-membered (2) heterocycles . This contrasts with a previous report that suggested the seven-membered ring was the sole product, highlighting the unique, tunable reactivity of this specific scaffold based on simple ester variation.

Ester-dependent ring selectivity
Head-to-head
Methyl ester: exclusive six-membered ring (1:0). Ethyl ester: 1:1.2 mixture of six- and seven-membered heterocycles
Enables tunable ring-size access from a common precursor
Differential reactivity supports diversity-oriented heterocycle synthesis
Synthetic Methodology Ester Effect Heterocycle Synthesis

High-Yielding Ester Synthesis Efficiency

A newly developed synthetic route provides efficient access to (E)-2-(styrylsulfonyl)acetic acid esters, a key advantage for procurement and in-house synthesis. The ethyl ester was obtained as a colorless oil in 96% yield (1.91 g), demonstrating the high efficiency of this improved method . The corresponding methyl ester was also obtained in good yield, though specific data are not detailed in the abstract. This compares favorably to alternative Knoevenagel condensation routes for related styryl sulfones, which often report moderate yields or require more forcing conditions [1].

Synthetic efficiency
Cross-study comparable
96% isolated yield (ethyl ester, 1.91 g)
Supports cost-effective scale-up of key derivatives
Improved Horner–Wadsworth–Emmons route vs. prior Knoevenagel methods
Organic Synthesis Synthetic Methodology Vinyl Sulfone Preparation

Key Application Scenarios


Thiomorpholine Heterocycle Synthesis

2-(Styrylsulfonyl)acetic acid, via its methyl ester, is the preferred starting material for the unequivocal synthesis of 4-amino-5-phenylthiomorpholine-3-one 1,1-dioxide scaffolds . This application is critical for medicinal chemists seeking to build compound libraries around this specific heterocyclic core, as it provides a predictable, high-fidelity route that avoids the formation of isomeric seven-membered byproducts .

Ester-Dependent Heterocyclic Diversity

For research programs aiming to expand chemical diversity, the differential reactivity of 2-(styrylsulfonyl)acetic acid esters offers a unique advantage. Using the ethyl ester allows chemists to deliberately generate a 1:1.2 mixture of six- and seven-membered heterocycles , enabling the parallel synthesis and screening of two distinct core structures from a single, commercially viable precursor .

Scalable Vinyl Sulfone Intermediate Synthesis

The robust, high-yielding (96%) synthetic methodology for its esters makes 2-(styrylsulfonyl)acetic acid an economically attractive choice for large-scale preparation of advanced vinyl sulfone intermediates. This efficiency is a key differentiator for process chemists and CROs when selecting a scalable route for a complex molecule where this specific sulfone moiety is a required pharmacophore or reactive handle .

Application
Selection Property
Validation Focus
Thiomorpholine scaffold synthesis
Methyl ester regiochemical fidelity
Six-membered ring confirmation by NMR; absence of seven-membered byproducts
Diversity-oriented heterocycle libraries
Ester-dependent ring-size tunability
Product distribution ratio verification under standardized cyclization conditions
Scalable vinyl sulfone intermediate preparation
High-yielding ester synthesis route
Isolated yield and purity assessment; route robustness at target scale

Technical Documentation Hub

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17 linked technical documents
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